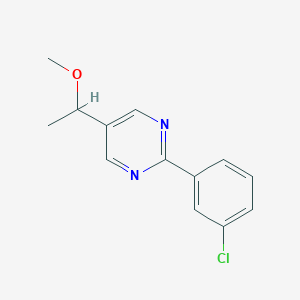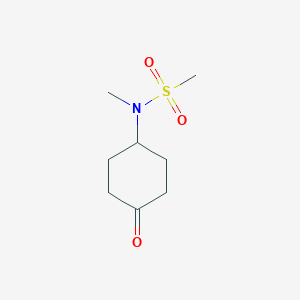
2-Methyl-3-(3,7,11,15,19-pentamethyl-2-eicosenyl)-1,4-naphthalenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Vitamin K1 can be synthesized through several methods. One common method involves the condensation of 2-methyl-1,4-naphthoquinone with phytol. The reaction typically requires a strong acid catalyst and is carried out under reflux conditions . Another method involves the use of a Grignard reagent to introduce the phytyl side chain to the naphthoquinone core .
Industrial Production Methods
Industrial production of Vitamin K1 often involves the extraction from plant sources, particularly green leafy vegetables. The extracted compound is then purified using chromatographic techniques. Alternatively, large-scale chemical synthesis can be employed, which involves the same basic steps as the laboratory synthesis but on a much larger scale .
Chemical Reactions Analysis
Types of Reactions
Vitamin K1 undergoes several types of chemical reactions, including:
Oxidation: Vitamin K1 can be oxidized to form Vitamin K1 epoxide.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: Various substitution reactions can occur on the naphthoquinone ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions can be carried out using halogens and nitric acid, respectively
Major Products
Oxidation: Vitamin K1 epoxide.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated and nitrated derivatives of Vitamin K1
Scientific Research Applications
Vitamin K1 has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in cellular processes and metabolic pathways.
Medicine: Used to treat Vitamin K deficiency and related bleeding disorders. It is also being researched for its potential role in bone health and cardiovascular health.
Industry: Used in the formulation of dietary supplements and fortified foods .
Mechanism of Action
Vitamin K1 functions as a cofactor for the enzyme gamma-glutamyl carboxylase, which is involved in the carboxylation of glutamate residues on proteins required for blood coagulation. This carboxylation allows these proteins to bind calcium ions, which is essential for their biological activity. The primary molecular targets include coagulation factors II, VII, IX, and X .
Comparison with Similar Compounds
Similar Compounds
Vitamin K2 (menaquinone): Similar in structure but has a longer isoprenoid side chain. It is primarily produced by bacteria and has different biological functions.
Vitamin K3 (menadione): A synthetic form of Vitamin K that is water-soluble and used in animal feed and some medical applications
Uniqueness
Vitamin K1 is unique due to its specific role in photosynthesis in plants and its direct involvement in the human blood clotting process. Unlike Vitamin K2, which is produced by bacteria, Vitamin K1 is primarily obtained from dietary sources .
Properties
Molecular Formula |
C36H56O2 |
|---|---|
Molecular Weight |
520.8 g/mol |
IUPAC Name |
2-methyl-3-(3,7,11,15,19-pentamethylicos-2-enyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C36H56O2/c1-26(2)14-10-15-27(3)16-11-17-28(4)18-12-19-29(5)20-13-21-30(6)24-25-32-31(7)35(37)33-22-8-9-23-34(33)36(32)38/h8-9,22-24,26-29H,10-21,25H2,1-7H3 |
InChI Key |
BZMAZXMEQPQQDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


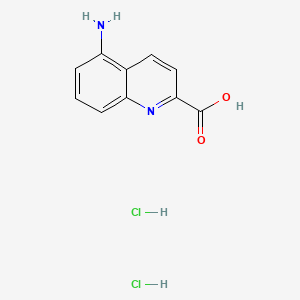
![Propan-2-yl 4-[[1-(4-cyanophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13890280.png)
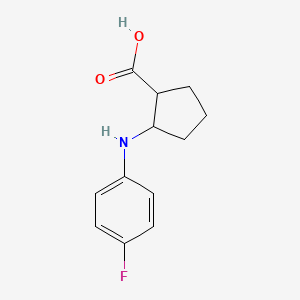
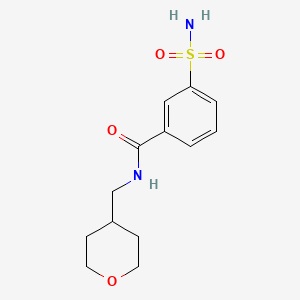
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide](/img/structure/B13890297.png)

![Ethyl 2-hydroxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13890305.png)
![[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-4-(2-methylpropanoyloxy)oxolan-3-yl] 2-methylpropanoate](/img/structure/B13890308.png)

![[1-[[(3R)-3-fluoropyrrolidin-1-yl]methyl]cyclopropyl]methanol;hydrochloride](/img/structure/B13890314.png)
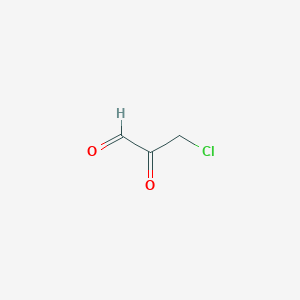
![4-chloro-2-(3-chlorophenyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13890337.png)
